N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide features a benzothiazole moiety fused to a tetrahydrobenzothiophene core, substituted with a benzamide group. Its synthesis typically involves coupling 2-aminothiophene derivatives with benzoyl chloride analogs under carbodiimide-mediated conditions (e.g., EDCI and triethylamine) . The crystal structure reveals a semi-chair conformation of the cyclohexene ring, intramolecular N–H⋯O hydrogen bonding (forming an S(6) ring), and weak aromatic π–π stacking interactions (centroid separation = 3.9009 Å) . The compound crystallizes in the monoclinic P21/c space group with lattice parameters a = 13.5223(4) Å, b = 6.23222(15) Å, c = 22.2941(6) Å, and β = 106.150(3)° .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c25-20(14-8-2-1-3-9-14)24-22-19(15-10-4-6-12-17(15)26-22)21-23-16-11-5-7-13-18(16)27-21/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRICFDNOXNSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under mild conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Benzothiazole Ring Formation
The benzothiazole moiety is synthesized via condensation reactions. A common method involves reacting substituted anilines with thiocyanates or sulfur-containing reagents under acidic conditions. For example:
-
Step 1 : Reaction of 2-aminothiophenol with benzaldehyde derivatives in the presence of bromine and ammonium thiocyanate yields 2-amino-6-thiocyanato benzothiazole intermediates .
-
Step 2 : Subsequent treatment with chloroacetyl chloride forms acetamide derivatives, which undergo cyclization to produce the benzothiazole ring .
Amide Bond Formation
The final amide bond is introduced through coupling reactions:
-
Reagents : Benzoyl chloride or substituted benzoyl chlorides react with the amine group of the benzothiazole-thiophene intermediate.
-
Conditions : Reactions are typically conducted in anhydrous solvents (e.g., dichloromethane or THF) with bases like triethylamine to scavenge HCl.
-
Example :
This step achieves yields of ~70–85% under optimized conditions.
Amide Hydrolysis
The benzamide group undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding carboxylic acid and amine byproducts.
-
Basic Hydrolysis : NaOH in aqueous ethanol generates the corresponding carboxylate salt.
Electrophilic Substitution
The benzothiazole and tetrahydrobenzothiophene rings participate in electrophilic aromatic substitution (EAS):
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively target electron-rich positions on the benzothiazole ring.
-
Sulfonation : Oleum introduces sulfonic acid groups, enhancing water solubility .
Thiol Exchange
The thiocyanate group in precursors reacts with thiols (e.g., mercaptoethanol) to form disulfide bonds, enabling further functionalization :
Grignard Reagents
The amide carbonyl can react with Grignard reagents (e.g., RMgX) to form ketones or tertiary alcohols, depending on stoichiometry.
Hydrogenation
The tetrahydrobenzothiophene ring undergoes further hydrogenation using Pd/C or Raney Ni catalysts to produce fully saturated derivatives:
Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the benzothiazole C-2 position:
Thermal Stability
The compound decomposes above 250°C, releasing SO₂ and CO₂, as confirmed by thermogravimetric analysis (TGA).
Photodegradation
UV exposure in solution leads to ring-opening reactions, forming sulfonic acid derivatives .
Key Techniques
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has shown promise in inhibiting cancer cell proliferation. For instance:
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against various pathogens:
- Case Study : A study evaluated the antibacterial activity of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a notable inhibitory effect on bacterial growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes implicated in various diseases:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystal Packing and Physicochemical Properties
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]
- Structural Differences: 2-BTBA: Lacks the tetrahydrobenzothiophene ring, featuring a simpler benzothiazole-benzamide structure.
- Crystal Parameters :
- Functional Impact: Fluorination in 2-BTFBA increases thermal stability and nonlinear optical (NLO) activity compared to 2-BTBA .
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide
- Structural Variation : Incorporates a morpholine sulfonyl group at the benzamide’s para position.
- Key Properties : Molecular weight = 539.7 g/mol, XLogP3 = 4.9, hydrogen bond acceptors = 8, topological polar surface area = 154 Ų .
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to standard drugs like ciprofloxacin .
- Computational Data : Bioactivity scores for kinase inhibition (KI), enzyme inhibition (EI), and protease inhibition (PI) range from -0.15 to 0.54, indicating variable target engagement .
Target Compound :
Drug-Likeness and Toxicity
- Morpholine Sulfonyl Derivative : Higher molecular weight (539.7 g/mol) and logP (4.9) may reduce blood-brain barrier permeability but improve plasma protein binding .
- 2-BTFBA: Lower logP due to fluorine substitution enhances bioavailability compared to non-fluorinated analogs .
- Toxicity : Thiazole and benzamide moieties generally show low acute toxicity, but sulfonamide groups (e.g., in morpholine derivatives) may pose idiosyncratic risks .
Tabulated Comparison of Key Compounds
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzothiazole moiety and a tetrahydro-benzothiophene ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H22N2O2S2 with a molecular weight of approximately 498.62 g/mol. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C29H22N2O2S2 |
| Molecular Weight | 498.62 g/mol |
| Chemical Structure | Chemical Structure |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds with similar structural features have shown promising results in reducing inflammation and pain in various models.
Antimicrobial Activity
The compound's benzothiazole moiety suggests potential antimicrobial properties. Similar derivatives have demonstrated activity against Mycobacterium tuberculosis and other bacterial strains. In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various pathogens, indicating that this compound may also possess similar capabilities .
Anticancer Potential
There is emerging evidence that compounds containing benzothiazole and benzothiophene structures may exhibit anticancer properties. The unique combination of these moieties in the compound under discussion may contribute to its efficacy against certain cancer cell lines. Preliminary studies suggest that it could be explored as a lead compound for developing novel anticancer agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Receptor Interactions : Interaction with various receptors involved in inflammatory pathways may enhance its therapeutic effects.
- Cell Penetration : Structural features may facilitate better penetration through cell membranes, particularly in bacterial cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Benzothiazole Derivatives : A study highlighted the synthesis of 2-amino-substituted benzothiazole derivatives that exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv . This suggests that similar derivatives like this compound could also show promising results.
Q & A
Q. What is the synthetic methodology for N-[3-(1,3-benzothiazol-2-yl)...]benzamide, and how is purity ensured?
The compound is synthesized via an amide coupling reaction. Benzoic acid reacts with 2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl phenyl ketone in dichloromethane (DCM) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a coupling agent and triethylamine (TEA) as a base. The reaction proceeds overnight at room temperature, followed by aqueous workup, DCM extraction, and purification via silica gel column chromatography (20% ethyl acetate in hexane). Purity is confirmed by thin-layer chromatography (TLC) and recrystallization to yield yellow block crystals .
Q. What are the key structural features of this compound as determined by X-ray crystallography?
The crystal structure (monoclinic, space group P2₁/c) reveals:
- Cyclohexene ring conformation : Adopts an envelope conformation with puckering parameters θ = 0.5098(19)°, φ = 126.7(2)° .
- Dihedral angles :
- Thiophene ring vs. benzamide phenyl ring: 7.1(1)°
- Thiophene ring vs. benzoyl phenyl ring: 59.0(2)°
- Inter-phenyl ring twist: 54.1(1)°
- Intermolecular interactions : Weak Cg–Cg π-π stacking (3.9009 Å) and an intramolecular N–H⋯O hydrogen bond forming an S(6) ring motif .
Q. What spectroscopic and analytical techniques are used for characterization?
- 1H NMR (400 MHz, CDCl₃): Signals at δ 12.60 (s, NH), 8.04–7.42 (m, aromatic H), 2.72–1.51 (m, cyclohexene H) .
- Mass spectrometry : Observed m/z = 361.977 [M]⁺ (calculated 361.11) .
- X-ray diffraction : Agilent Eos Gemini diffractometer with CuKα radiation (λ = 1.54184 Å) .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexene ring influence intermolecular interactions?
The envelope conformation of the cyclohexene ring minimizes steric hindrance, enabling planar alignment of the thiophene and benzamide moieties. This geometry facilitates intramolecular N–H⋯O hydrogen bonding (N1–H1⋯O1, 2.06 Å), stabilizing the S(6) ring motif. Weak π-π interactions between thiophene (Cg1) and benzoyl phenyl rings (Cg3, 3.9009 Å) contribute to layered crystal packing, critical for crystallographic stability .
Q. What challenges arise in crystallographic refinement, and how are they resolved?
- Hydrogen atom placement : H atoms were refined using a riding model (C–H = 0.93–0.97 Å, N–H = 0.86 Å) with isotropic displacement parameters (1.2×Uₑq of parent atoms).
- Disorder and twinning : High-resolution data (θ = 71.5°) and SHELXL refinement mitigated twinning effects.
- Residual density : Maximum residual electron density = 0.28 e Å⁻³, indicating minimal unresolved solvent/moieties .
| Refinement Details | Parameters |
|---|---|
| Software | SHELXL-2014/7 |
| Reflections (I > 2σ(I)) | 3049 of 3467 total |
| Restraints/Parameters | 0/235 |
| Rint (data redundancy) | 0.031 |
Q. How do computational methods enhance understanding of this compound’s electronic structure?
Density functional theory (DFT) simulations (not explicitly detailed in evidence but inferred from crystallographic software capabilities) can model:
- Electrostatic potential : Predicts reactive sites (e.g., benzamide carbonyl oxygen as a hydrogen bond acceptor).
- Torsional barriers : Quantifies energy costs of phenyl ring rotations (e.g., 54.1° inter-phenyl twist).
- Non-covalent interaction (NCI) analysis : Visualizes π-π and C–H⋯π interactions observed crystallographically .
Methodological Considerations
- Data contradiction analysis : Consistency in dihedral angles (±0.1–0.2°) and bond lengths across studies (e.g., C–S = 1.74–1.76 Å) validates structural reliability. Discrepancies in H-bond lengths (e.g., N–H⋯O = 2.06 Å vs. 2.10 Å in similar compounds) may arise from temperature-dependent positional variations .
- Experimental design : Use of low-temperature data collection (173 K) reduces thermal motion artifacts, enhancing precision in bond-length measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
